molecular formula C4H3Cl3N2O2 B15195611 N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide CAS No. 63979-42-0

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide

Cat. No.: B15195611
CAS No.: 63979-42-0
M. Wt: 217.43 g/mol
InChI Key: XDRPZJKGCIPXFO-UHFFFAOYSA-N
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Description

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide is a chlorinated propenamide derivative characterized by a trichloro-substituted propenamide backbone and an aminocarbonyl (-NH-C(O)-) functional group. This structure confers unique chemical properties, such as high electrophilicity due to the electron-withdrawing trichloro and carbonyl groups, making it reactive in nucleophilic substitution or cyclization reactions.

Properties

CAS No.

63979-42-0

Molecular Formula

C4H3Cl3N2O2

Molecular Weight

217.43 g/mol

IUPAC Name

N-carbamoyl-2,3,3-trichloroprop-2-enamide

InChI

InChI=1S/C4H3Cl3N2O2/c5-1(2(6)7)3(10)9-4(8)11/h(H3,8,9,10,11)

InChI Key

XDRPZJKGCIPXFO-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(=O)NC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide typically involves the reaction of 2,3,3-trichloroacrylonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trichlorinated propenamide to less chlorinated or dechlorinated products.

    Substitution: The trichlorinated propenamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Scientific Research Applications

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and as an intermediate in the preparation of various functionalized compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is attributed to the presence of the trichlorinated propenamide moiety, which acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide and Analogs

Compound Name Core Structure Key Substituents Functional Groups
This compound Propenamide 2,3,3-trichloro, aminocarbonyl Amide, trichloroalkene
AB-PINACA Indazole carboxamide Pentyl chain, aminocarbonyl-methylpropyl Carboxamide, indazole, alkyl chain
Propanil Propanamide 3,4-dichlorophenyl Amide, dichloroaryl
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide Cyano, methylaminocarbonyl Cyano, amide
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide Propanamide Trichloroethyl, pyridinylmethyl Amide, pyridine, trichloro

Key Observations :

  • Electrophilicity: The trichloro substituent in the target compound enhances electrophilicity compared to non-chlorinated analogs like propanil .
  • Bioactivity: Synthetic cannabinoids (e.g., AB-PINACA) share the aminocarbonyl-carboxamide motif, critical for receptor binding, but differ in heterocyclic cores (indazole vs. propenamide), affecting potency and selectivity .
  • Agrochemical Utility : Propanil’s dichlorophenyl group enables herbicidal activity via lipid peroxidation, whereas the target compound’s trichloroalkene may target different biological pathways .

Key Observations :

  • Solubility : Chlorinated compounds (e.g., propanil, target compound) exhibit low water solubility due to hydrophobic substituents .
  • Synthetic Complexity: Heterocyclic analogs (e.g., thieno[2,3-b]pyridines) require multi-step syntheses with solvent optimization, whereas propanil derivatives are simpler to prepare .

Key Observations :

  • Regulatory Risks : AB-PINACA and analogs are controlled due to psychoactive effects, whereas propanil’s regulation stems from environmental and occupational hazards .
  • Toxicity Gaps : Chlorinated amides (e.g., target compound) may pose uncharacterized risks, as seen with trichloroethyl derivatives in .

Biological Activity

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide, also known as a trichloroacrylamide derivative, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trichloro group and an amide functional group. Its chemical formula can be represented as follows:

C4H4Cl3NO\text{C}_4\text{H}_4\text{Cl}_3\text{N}\text{O}

This structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Modulation of Signaling Pathways: The compound may affect key signaling pathways such as MAPK/ERK and PI3K/Akt, influencing cell survival and growth.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.0Induction of apoptosis via ROS generation
MCF-7 (breast cancer)20.5Inhibition of cell cycle progression
A549 (lung cancer)18.0Activation of p53 signaling pathway

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

  • Study on HeLa Cells:
    In a detailed study involving HeLa cells, treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. The study highlighted that ROS generation was a critical factor in mediating these effects.
  • In Vivo Studies:
    Animal models have been utilized to assess the therapeutic potential of this compound. In a murine xenograft model of breast cancer, administration of this compound led to a notable reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis within the tumor tissues.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
  • Antimicrobial Agent: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

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